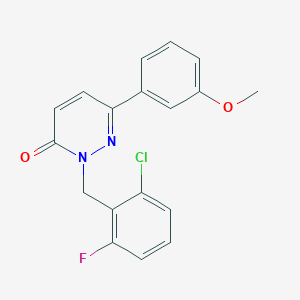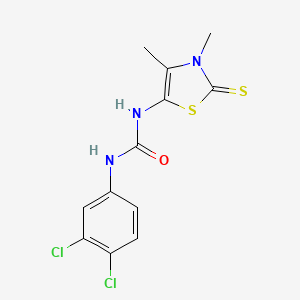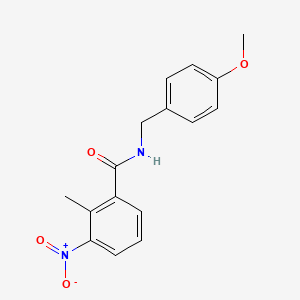![molecular formula C17H16FN3OS B5662509 3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)
3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a prominent class of heterocyclic compounds, known for their wide-ranging applications in medicinal chemistry, agriculture, and materials science. The specific compound incorporates structural elements such as a triazole ring, a methoxyphenyl group, and a fluorobenzyl moiety, suggesting potential for unique chemical properties and biological activity.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of related compounds has been achieved through the condensation of acetohydrazides with isocyanates, followed by dehydrocyclization to yield the triazole ring structure (Saleem et al., 2018).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations play a crucial role in elucidating the molecular structure of triazole derivatives. Such studies reveal the geometric parameters, electronic structure, and conformational preferences of these molecules (Saleem et al., 2018).
Chemical Reactions and Properties
Triazole compounds participate in a variety of chemical reactions, including N-alkylation, aminomethylation, and oxidation. These reactions can lead to the formation of new derivatives with altered chemical and biological properties. For instance, alkylation reactions of triazole derivatives have been explored to produce compounds with potential enzyme inhibition activity (Bekircan et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. Studies on related compounds have provided insights into the factors that govern these properties, including hydrogen bonding and π-π interactions (Shukla et al., 2014).
Chemical Properties Analysis
The chemical behavior of triazole derivatives is marked by their reactivity towards electrophiles, nucleophiles, and oxidizing agents. These reactions can significantly alter the electronic and steric characteristics of the triazole ring, impacting their potential applications in various fields. Research has shown that triazole compounds can act as ligands in metal complexes, exhibiting interesting photophysical and electrochemical properties (Singh et al., 2020).
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-21-16(12-7-9-14(22-2)10-8-12)19-20-17(21)23-11-13-5-3-4-6-15(13)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKCYPTHFHXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5662448.png)

![3-[2-(cyclohexylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B5662462.png)
![3-fluoro-N,5-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5662466.png)

![1-methyl-8-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662479.png)


![8-[(6-aminopyridin-3-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662501.png)
![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)

![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)
![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)